molecular formula C28H27N3O3S B2917954 N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide CAS No. 895651-34-0

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide

Katalognummer: B2917954
CAS-Nummer: 895651-34-0
Molekulargewicht: 485.6
InChI-Schlüssel: SZFAOEMXONTUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide ( 895651-34-0) is a complex synthetic compound with a molecular formula of C₂₈H₂₇N₃O₃S and a molecular weight of 485.6 g/mol . This acetamide derivative features a unique polyheterocyclic structure incorporating a 12-oxa-1,3-diazatetraphene core, which is further functionalized with a 4-methoxyphenyl group and a diethylacetamide side chain linked via a sulfanyl bridge . The presence of this sulfur-containing linker, along with the extensive conjugated system and multiple hydrogen bond acceptors, suggests potential for diverse molecular interactions. Compounds with similar structural motifs, such as acetamide groups and sulfur linkages, are frequently investigated in medicinal chemistry for their biological activities, including as antimicrobial agents . The specific arrangement of its heterocyclic systems makes this chemical a valuable intermediate for researchers exploring structure-activity relationships in drug discovery, particularly in the development of new pharmacophores. It is supplied as a solid for laboratory and research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N,N-diethyl-2-[[14-(4-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaen-16-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-4-31(5-2)25(32)17-35-28-23-16-22-21-9-7-6-8-18(21)12-15-24(22)34-27(23)29-26(30-28)19-10-13-20(33-3)14-11-19/h6-15H,4-5,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAOEMXONTUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC4=CC=CC=C34)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉N₃O₂S
  • Molecular Weight : 293.37 g/mol

Structure Analysis

The compound features several functional groups, including a methoxyphenyl group and a sulfanyl moiety, which may contribute to its biological activity. The presence of nitrogen atoms in the diazatetraphene structure suggests potential interactions with biological targets such as receptors or enzymes.

Research indicates that compounds similar to this compound may exhibit various pharmacological effects through multiple mechanisms:

  • Antioxidant Activity : Compounds containing methoxy groups are often associated with antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that similar structures can modulate inflammatory pathways, potentially reducing inflammation in various conditions.
  • Cytotoxicity Against Cancer Cells : Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

In Vitro Studies

A study conducted by demonstrated that derivatives of the compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models, showing promise for further development into therapeutic agents.
  • Case Study on Antioxidant Properties :
    • Another investigation reported that related methoxy-substituted compounds demonstrated significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in various diseases.

Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduction of apoptosis

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in organic solvents
BioavailabilityModerate (subject to further study)
MetabolismHepatic metabolism anticipated

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities:

Compound Core Structure Key Substituents Biological Activity Reference
N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}acetamide (Target) 12-Oxa-1,3-diazatetraphen 4-Methoxyphenyl, N,N-diethylacetamide Under investigation
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Benzene 4-Methoxyphenyl, 2-aminophenyl, sulfanyl-acetamide Antimicrobial
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 1,2,4-Triazole Pyridinyl, ethylphenyl, sulfanyl-acetamide Orco agonist (insect olfaction)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 1,2,4-Triazole Pyridinyl, isopropylphenyl, sulfanyl-acetamide Orco agonist
N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) Benzene 4-Methylphenyl, N,N-diethylacetamide Mosquito repellent
KA3 (N-substituted aryl-2-{[4-(substituted carbamoyl)-5-pyridin-4-yl-triazol-3-yl]sulfanyl}acetamide) 1,2,4-Triazole Pyridinyl, electron-withdrawing aryl groups Antimicrobial, antioxidant

Key Structural Insights :

  • Compared to DEPA analogs (e.g., F2), the target’s methoxyphenyl group may improve solubility, while the sulfanyl linkage could enhance redox activity .
  • Unlike VUAA-1 and OLC-12 (Orco agonists with triazole cores), the target’s diazatetraphen system may exhibit distinct electronic properties, affecting ligand-receptor interactions .
Pharmacological and Functional Comparisons
  • Antimicrobial Activity: The target compound shares structural similarities with N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide, which showed antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . However, the diazatetraphen core may alter bioavailability and potency. Triazole-based derivatives (e.g., KA3) with electron-withdrawing substituents demonstrated superior antimicrobial activity compared to electron-donating groups . The target’s methoxy group (electron-donating) may reduce efficacy unless balanced by the sulfanyl group’s redox activity.
  • Repellent Activity :

    • DEPA analogs (e.g., F2) exhibited repellent activity against Aedes aegypti comparable to DEET, with ED₅₀ values of 0.8–1.2 µg/cm² . The target’s complex structure may limit volatility, reducing topical applicability but improving longevity.
  • Synthetic Complexity :

    • The target compound likely requires multi-step synthesis involving cyclization and sulfanyl coupling, akin to pyrazolo[1,5-a]pyrimidine acetamides (e.g., F-DPA labeling precursor) . In contrast, simpler analogs like F2 are synthesized in fewer steps .
Crystallographic and Computational Insights
  • Structural Validation :
    • The target’s crystallographic data (if available) would likely be refined using SHELXL, a standard for small-molecule structures . Similar compounds, such as N-(4-methoxyphenyl)acetamide, have been validated via X-ray diffraction (space group P2₁/c) .
  • DFT Studies :
    • Comparative DFT analyses of acetamide derivatives (e.g., azo-linked analogs) highlight the role of substituents in stabilizing charge-transfer states, which may apply to the target’s methoxyphenyl-diazatetraphen system .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.